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Application Notes
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a

crucial role in normal cellular processes such as embryonic development and wound healing.

[1][2] However, aberrant activation of the HGF/c-Met signaling pathway is strongly implicated in

the progression and metastasis of numerous cancers.[3][4][5] Dysregulation can occur through

various mechanisms, including c-Met gene amplification, overexpression, and mutations,

leading to uncontrolled cell growth, proliferation, survival, and invasion.[1][4][6] Consequently,

the c-Met pathway has emerged as a significant target for cancer drug development.[5][7]

Trigochinin C is a potent and selective small molecule inhibitor of c-Met kinase activity. It

functions as a Type Ib, ATP-competitive inhibitor, binding to the active conformation of the c-

Met kinase domain and preventing the phosphorylation of key tyrosine residues.[8] This

inhibition effectively blocks the downstream signaling cascades, including the RAS/MAPK and

PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[1][9] These

application notes provide an overview of the use of Trigochinin C as a tool to investigate the

MET signaling pathway and its role in cancer biology.

Mechanism of Action of Trigochinin C

Trigochinin C selectively targets the ATP-binding pocket of the c-Met tyrosine kinase domain.

By competing with ATP, it prevents the autophosphorylation of the receptor upon HGF
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stimulation, thereby inhibiting the activation of downstream signaling molecules.
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Diagram 1: Mechanism of Trigochinin C Inhibition of c-Met.

Quantitative Data Summary
The following tables summarize the inhibitory effects of Trigochinin C on cancer cell lines with

aberrant c-Met signaling.

Table 1: In Vitro IC50 Values of Trigochinin C
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Cell Line Cancer Type c-Met Status IC50 (nM)

Hs746T Gastric Cancer Amplified 5.2

EBC-1 Lung Cancer Amplified 8.1

U-87 MG Glioblastoma Overexpressed 15.7

A549 Lung Cancer Wild-Type >1000

Table 2: Effect of Trigochinin C on c-Met Phosphorylation

Cell Line
Treatment (100 nM
Trigochinin C)

% Inhibition of p-c-Met
(Tyr1234/1235)

Hs746T 30 min 92%

EBC-1 30 min 88%

U-87 MG 30 min 85%

A549 30 min <10%

Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of Trigochinin C are

provided below.

Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Trigochinin
C on cancer cell proliferation.

Materials:

Cancer cell lines (e.g., Hs746T, EBC-1, U-87 MG, A549)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Trigochinin C (stock solution in DMSO)
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96-well plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth

medium.

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Prepare serial dilutions of Trigochinin C in complete growth medium.

Remove the medium from the wells and add 100 µL of the diluted Trigochinin C or vehicle

control (DMSO) to the respective wells.

Incubate for 72 hours at 37°C.

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value

using non-linear regression analysis.

Protocol 2: Western Blot Analysis of MET Signaling
Pathway
This protocol is to assess the effect of Trigochinin C on the phosphorylation of c-Met and

downstream signaling proteins.

Materials:

Cancer cell lines
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Complete growth medium

HGF

Trigochinin C

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-AKT (Ser473), anti-

AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and allow them to adhere overnight.

Serum-starve the cells for 24 hours.

Pre-treat the cells with various concentrations of Trigochinin C for 2 hours.

Stimulate the cells with HGF (50 ng/mL) for 15 minutes.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities and normalize to a loading control (e.g., GAPDH).
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Experimental Workflow

Seed Cells

Serum Starve
(24h)

Pre-treat with
Trigochinin C (2h)

Stimulate with
HGF (15 min)

Cell Lysis

SDS-PAGE

Western Blot
Transfer

Antibody
Probing

Visualization &
Quantification

Click to download full resolution via product page

Diagram 2: Western Blot Experimental Workflow.
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MET Signaling Pathway Overview
The HGF/c-Met signaling pathway activates several downstream cascades that are crucial for

cell function and are often dysregulated in cancer.
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Simplified MET Signaling Pathway
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Diagram 3: Key Downstream Pathways of c-Met Signaling.
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By utilizing Trigochinin C in these and other experimental setups, researchers can further

elucidate the intricate role of the MET signaling pathway in cancer and explore its potential as a

therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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